6-Ethynylpyridin-3-amine
Description
6-Ethynylpyridin-3-amine is a heterocyclic aromatic compound with the molecular formula C7H6N2. It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 6th position and an amino group at the 3rd position.
Properties
IUPAC Name |
6-ethynylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-4-3-6(8)5-9-7/h1,3-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKQERWTFBNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethynylpyridin-3-amine can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with an ethynyl-containing reagent under specific conditions . Another method includes the direct alkylation of pyridin-3-amine with ethynyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of green chemistry principles, such as employing water as a solvent and minimizing waste, is often emphasized to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
6-Ethynylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Ethynylpyridin-3-amine is primarily utilized in the development of pharmaceuticals due to its potential biological activity. Its structural similarity to other biologically active compounds allows it to serve as a lead compound in drug discovery.
Key Pharmacological Activities :
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyridine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Properties : Compounds containing pyridine rings have been reported to possess antimicrobial activity. This compound and its derivatives may be explored for their efficacy against bacterial and fungal pathogens.
Synthetic Applications
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical transformations:
- Cross-Coupling Reactions : this compound can be employed in Sonogashira coupling reactions, where it reacts with aryl halides to form substituted pyridines, which are valuable in drug synthesis .
- Functionalization : The ethynyl group can undergo nucleophilic addition reactions, allowing for further functionalization of the compound, which is essential for developing targeted therapies .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| 6-Methylpyridin-3-amine | Antimicrobial | 15.0 | |
| N-(Cyclopropylmethyl)-6-methylpyridin-3-amines | Antiviral | 10.0 |
Case Study 1: Anticancer Activity
A study conducted on various derivatives of pyridine compounds, including this compound, demonstrated significant anticancer properties against human breast cancer cell lines. The results indicated that modifications at the ethynyl position could enhance cytotoxicity, suggesting a pathway for developing more effective cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 6-Ethynylpyridin-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of an ethynyl group.
Pyrimidine derivatives: Contain a similar pyridine ring but with different substituents and nitrogen positions.
Uniqueness
6-Ethynylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and biological interactions that are not possible with other similar compounds .
Biological Activity
6-Ethynylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group at the 6-position of the pyridine ring and an amine functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 133.15 g/mol.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that pyridine derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, with mechanisms involving the inhibition of nitric oxide (NO) production. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit antiproliferative effects on cancer cell lines, particularly hepatocellular carcinoma (HCC) cells. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies are crucial for elucidating these interactions and determining binding affinities .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that this compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
- Anti-inflammatory Activity : In vitro assays revealed that this compound significantly reduced NO production in macrophages stimulated with lipopolysaccharides (LPS). The IC50 value was found to be around 5 µM, indicating potent anti-inflammatory effects .
- Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on HCC cell lines, revealing an IC50 value of approximately 10 µM. Further investigations into its mechanism showed induction of apoptosis through activation of caspase pathways .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available pyridine derivatives.
- Reactions : Key reactions include Sonogashira coupling for introducing the ethynyl group followed by amination processes to incorporate the amine functionality.
- Purification : The final product is purified using column chromatography or recrystallization techniques to ensure high purity for biological testing.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
